molecular formula C12H14IN2+ B13760001 1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide CAS No. 6291-05-0

1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide

Cat. No.: B13760001
CAS No.: 6291-05-0
M. Wt: 313.16 g/mol
InChI Key: LWDJVSBQARVCMV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide is a quaternary ammonium compound derived from pyridine. This compound is known for its unique structure, which includes two pyridinium rings connected by a methylene bridge and an iodide counterion. It is often used in various chemical and biological applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide can be synthesized through the methylation of pyridine derivatives. One common method involves treating pyridine with dimethyl sulfate, resulting in the formation of the quaternary ammonium salt . The reaction can be represented as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ \text{CH}_3\text{OSO}_3^- ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale methylation processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the quaternary ammonium salt back to its corresponding tertiary amine.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group, leading to the formation of different substituted pyridinium compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and thiols (R-SH) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxide derivatives, tertiary amines, and various substituted pyridinium compounds.

Mechanism of Action

The mechanism of action of 1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium structure allows it to bind to negatively charged sites on proteins and nucleic acids, affecting their function. The compound can also disrupt cell membranes, leading to cell death in microbial organisms .

Comparison with Similar Compounds

Similar Compounds

  • 1-methylpyridinium chloride
  • 2-chloro-1-methylpyridinium iodide
  • 1-oxidopyridinium iodide

Uniqueness

1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide is unique due to its dual pyridinium structure, which enhances its reactivity and stability compared to other similar compounds. This structural feature also contributes to its diverse range of applications in scientific research and industry .

Properties

CAS No.

6291-05-0

Molecular Formula

C12H14IN2+

Molecular Weight

313.16 g/mol

IUPAC Name

1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide

InChI

InChI=1S/C12H14N2.HI/c1-13-8-6-3-7-12(13)11-14-9-4-2-5-10-14;/h2-10H,11H2,1H3;1H/q+2;/p-1

InChI Key

LWDJVSBQARVCMV-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC=C1C[N+]2=CC=CC=C2.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.